molecular formula C23H23NO5 B2782773 (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate CAS No. 877404-55-2

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate

Cat. No. B2782773
CAS RN: 877404-55-2
M. Wt: 393.439
InChI Key: AVLLSXLLLVMXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate” is a chemical compound with the molecular formula C23H23NO5 and a molecular weight of 393.44 . It’s a part of a larger family of compounds known as oxazoles, which are heterocyclic compounds with a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Oxazoles, including this compound, are characterized by a five-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The specific molecular structure of “this compound” was not found in the available literature.

Scientific Research Applications

Chemical Synthesis and Molecular Engineering

Versatile Templates for Synthesis : Research by Misra and Ila (2010) demonstrated the use of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This work is relevant to understanding the broader applications of compounds within the same chemical family as (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate. It highlights the potential for creating a wide range of functionalized molecules, which could be pivotal in various scientific and industrial applications (Misra & Ila, 2010).

Organic Sensitizers for Solar Cells : Another significant application of related compounds is in the field of molecular engineering for solar cell applications. Research conducted by Kim et al. (2006) on organic sensitizers, including donor, electron-conducting, and anchoring groups engineered at the molecular level, showcases the potential of using oxazole derivatives in the development of high-efficiency solar cells. These sensitizers have shown exceptional incident photon to current conversion efficiency, underscoring the utility of oxazole derivatives in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Future Directions

The future directions for research on “(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate” and other oxazole derivatives could involve further exploration of their diverse biological potential . This could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-2-14-27-19-10-8-17(9-11-19)20(25)12-13-23(26)28-16-22-24-15-21(29-22)18-6-4-3-5-7-18/h3-11,15H,2,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLSXLLLVMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.